![molecular formula C112H96O16 B6289084 Benzyloxycalix[8]arene CAS No. 193743-53-2](/img/structure/B6289084.png)

Benzyloxycalix[8]arene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyloxycalix[8]arene (BOCA) is a type of calixarene, a family of macrocycles derived from phenol and formaldehyde. Calixarenes are a class of macrocyclic molecules that are based on a phenolic core, and the benzyloxycalix[8]arene is a member of this family. BOCA is a water-soluble macrocyclic molecule with a large internal cavity, which makes it an ideal candidate for a variety of applications in the scientific field.

Scientific Research Applications

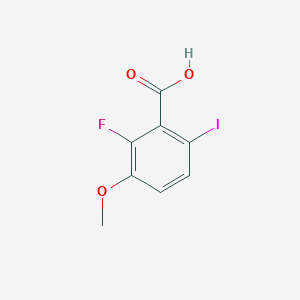

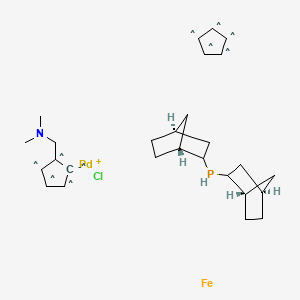

1. Catalyst Support in C-C Suzuki-Miyaura Couplings

Benzyloxycalix[8]arene has been utilized as a support for N-heterocyclic carbene palladium complexes in C-C Suzuki-Miyaura couplings. This macrocyclic structure allows scalable and chromatography-free catalyst synthesis under homogeneous conditions, with high turnover numbers and frequencies through a broad panel of functionalized brominated substrates, and low metal contamination post-filtration (Ibrahim Abdellah et al., 2018).

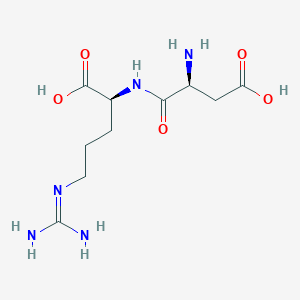

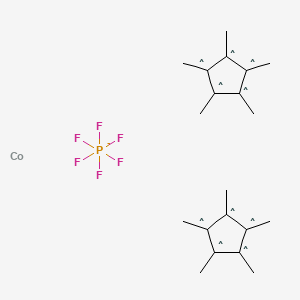

2. Precursors for Gold Nanoparticles

Research has shown that gold(I)-calix[8]arene complexes derived from benzyloxycalix[8]arene can act as sources of metal and stabilizing agents for gold nanoparticles. Radiolytic reduction of these complexes leads to the formation of small, monodisperse nanoparticles (Marie Clément et al., 2020).

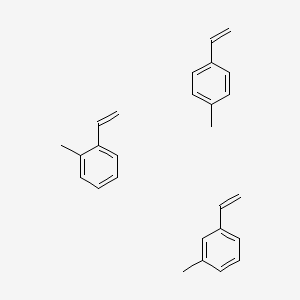

3. Open-Tubular Capillary Electrochromatography

Benzyloxycalix[8]arene has been used in the preparation of bonded capillaries for open-tubular capillary electrochromatography. These capillaries exhibit low and steady electroosmotic flow values over a broad pH range and show good separation selectivity for various compounds, demonstrating significant interactions with the analytes (Xinjie Wu et al., 2003).

4. Synthesis of Functionalized Calixarenes

Research has detailed the synthesis of functionalized calixarenes using benzyloxycalix[8]arene, exploring the removal of p-t-butyl groups and the introduction of various functional groups. This study expands the potential applications of calixarenes in various fields (C. Gutsche et al., 1986).

properties

IUPAC Name |

5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJOPMMALACTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H96O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyloxycalix[8]arene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)